

Application Notes and Protocols for LY2874455, a Pan-FGFR Inhibitor

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Compound of Interest

Compound Name: LY2874455

Cat. No.: B612011

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Introduction

LY2874455 is a potent, orally bioavailable, small-molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2] It demonstrates broad-spectrum activity against FGFR1, FGFR2, FGFR3, and FGFR4, thereby inhibiting downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis.[1][3] Aberrant FGFR signaling is implicated in various malignancies, making **LY2874455** a promising candidate for targeted cancer therapy.[3][4] These application notes provide a summary of effective concentrations in various cell lines and detailed protocols for key experimental assays.

Data Presentation: Effective Concentrations of LY2874455

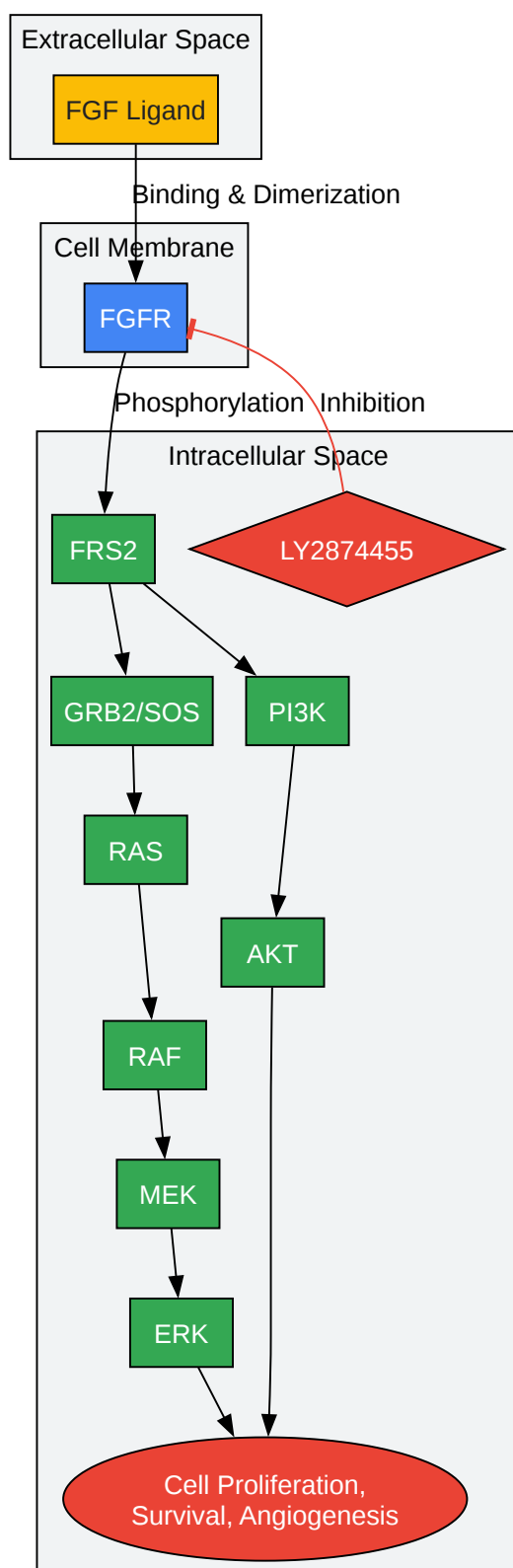
The effective concentration of **LY2874455** varies depending on the cell line and the specific biological endpoint being measured. The following table summarizes the half-maximal inhibitory concentrations (IC50) for enzyme inhibition and cell proliferation.

Target/Cell Line	Assay Type	IC50 (nM)	Reference
Enzyme Inhibition			
FGFR1	Kinase Assay	2.8	[5] [6] [7]
FGFR2	Kinase Assay	2.6	[5] [6] [7]
FGFR3	Kinase Assay	6.4	[5] [6] [7]
FGFR4	Kinase Assay	6.0	[5] [6] [7]
VEGFR2	Kinase Assay	7.0	[5]
Cell Proliferation/Viability			
NCI-H1581 (FGFR1-amplified)	Antiproliferative assay	< 0.5	[5]
KMS-11 (FGFR3 translocation)	Antiproliferative assay	0.57	[3] [6]
OPM-2 (FGFR3 translocation)	Antiproliferative assay	1.0	[3] [6]
SNU-16 (FGFR2-amplified)	Antiproliferative assay	N/A	[3]
KATO-III (FGFR2-amplified)	Antiproliferative assay	N/A	[3]
L-363 (Low FGFR3)	Antiproliferative assay	60.4	[3] [6]
U266 (Low FGFR3)	Antiproliferative assay	290.7	[3] [6]
NRH-LS1 (FRS2-amplified)	Viability Assay	7.0	[8]
LPS510 (FRS2-amplified)	Viability Assay	5.5	[8]
Inhibition of Downstream Signaling			

RT-112, HUVEC	Erk Phosphorylation	0.3 - 0.8	[3] [6]
SNU-16	FGFR2 Phosphorylation	0.8	[3] [6]
KATO-III	FGFR2 Phosphorylation	1.5	[3] [6]
SNU-16, KATO-III	FRS2 Phosphorylation	0.8 - 1.5	[3] [6]
Radiosensitization			
H1703, A549, H1299	Clonogenic Survival	100	[9]

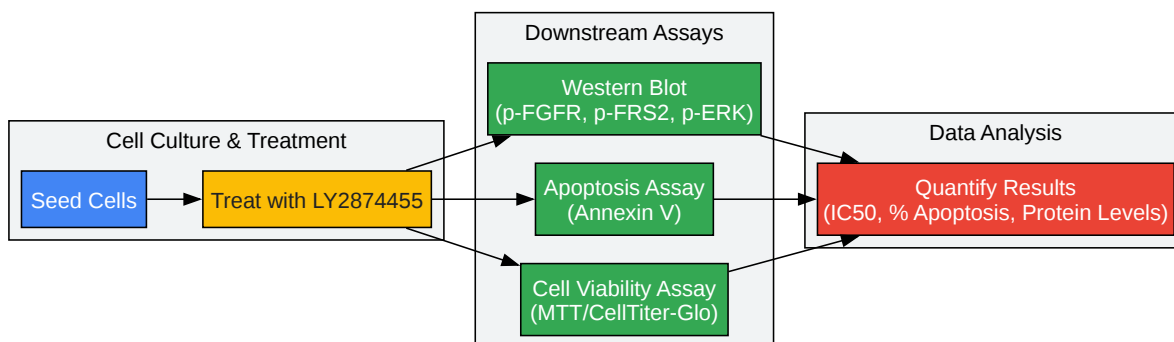
Signaling Pathway and Experimental Workflow Diagrams

To visualize the mechanism of action and experimental procedures, the following diagrams are provided.



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Caption: FGFR Signaling Pathway and Inhibition by **LY2874455**.



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Caption: General Experimental Workflow for Evaluating **LY2874455**.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of **LY2874455**.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic or cytostatic effects of **LY2874455** on a cell line of interest.^{[10][11]}

Materials:

- 96-well cell culture plates
- Complete cell culture medium
- **LY2874455** (dissolved in DMSO)^[8]
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)^[10]

- Solubilization solution (e.g., 40% DMF, 2% glacial acetic acid, 16% SDS, pH 4.7)[[10](#)]
- Multichannel pipette
- Microplate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[[12](#)]
- Compound Treatment: Prepare serial dilutions of **LY2874455** in complete medium. Remove the old medium from the wells and add 100 μ L of the diluted compound solutions. Include a vehicle control (medium with DMSO at the same concentration as the highest **LY2874455** dose).[[12](#)]
- Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).[[5](#)]
- MTT Addition: Add 10 μ L of MTT solution to each well and incubate for 3-4 hours at 37°C. [[11](#)]
- Solubilization: Carefully aspirate the medium and add 150 μ L of solubilization solution to each well to dissolve the formazan crystals.[[10](#)]
- Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V Staining)

This protocol is for quantifying apoptosis induced by **LY2874455** using flow cytometry.[[13](#)][[14](#)]

Materials:

- 6-well cell culture plates
- Complete cell culture medium

- **LY2874455** (dissolved in DMSO)
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Phosphate-Buffered Saline (PBS)
- Flow cytometer

Procedure:

- Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of **LY2874455** for the desired time (e.g., 96 hours).[8]
- Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge.[13]
- Washing: Wash the cell pellet twice with ice-cold PBS.[13]
- Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[14]
- Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15]
- Flow Cytometry: Analyze the cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both.[13]
- Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Western Blot Analysis of Protein Phosphorylation

This protocol is for assessing the effect of **LY2874455** on the phosphorylation of key proteins in the FGFR signaling pathway.[8][16][17]

Materials:

- 6-well cell culture plates

- Complete cell culture medium
- **LY2874455** (dissolved in DMSO)
- RIPA Lysis Buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-FRS2, anti-FRS2, anti-p-ERK, anti-ERK, and a loading control like α -tubulin)
- HRP-conjugated secondary antibodies
- ECL substrate
- Chemiluminescence imaging system

Procedure:

- Cell Treatment and Lysis: Treat cells with **LY2874455** (e.g., 100 nM for 24 hours).[8] After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.[17]
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[17]
- Sample Preparation: Mix lysates with Laemmli sample buffer and boil for 5-10 minutes.[17]
- SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.[16][17]
- Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.[16]

- Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply ECL substrate and visualize the protein bands.[16][17]
- Data Analysis: Quantify the band intensities using densitometry software and normalize to the total protein and/or loading control.

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